4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C9H11N5O and its molecular weight is 205.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Chemical Synthesis
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has been utilized in various chemical syntheses. For instance, it's used in the synthesis of 4-amino-5-pyrimidinecarbonitriles using ZnO nanoparticles as a catalyst under aqueous conditions, offering advantages like recyclability and remarkable activity (Hekmatshoar et al., 2010). Similarly, CuO microspheres have been employed as a catalyst for synthesizing the same compound, highlighting benefits such as higher yields and mild reaction conditions (Ahmadi et al., 2011).
Anticancer Activity
Research has explored the compound's potential in cancer treatment. A study focused on synthesizing hydrazinopyrimidine-5-carbonitrile derivatives, evaluating their in vitro anticancer activity against various human cancer cell lines. Some compounds showed significant inhibitory effects on cancer cell growth (Cocco et al., 2006).
Antimicrobial Properties
The compound's role in developing antimicrobial agents has been investigated. For instance, a study described the synthesis of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine and related fused heterocycles. These compounds exhibited promising antibacterial and antifungal activities through in vitro screening (Zaki et al., 2020).
Anti-inflammatory Potential
Research into anti-inflammatory agents has involved the synthesis of diaryl substituted 4-amino-5-pyrimidinecarbonitriles. Some of these compounds have shown potent anti-inflammatory activity in tests, with low gastric ulcerogenic effects, indicating potential for therapeutic applications (Kapupara et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinazoline and pyrimidine derivatives, have significant biological activities . They have been found to interact with various targets, including enzymes like phosphodiesterase 4B (PDE4B) .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to various cellular changes . For instance, some pyrimidine derivatives have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .
Biochemical Pathways
For example, inhibition of PDE4B can lead to a decrease in inflammation, as this enzyme plays a crucial role in the inflammatory response .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory activity, likely due to their inhibition of target enzymes like pde4b .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-5-7-6-12-9(13-8(7)11)14-1-3-15-4-2-14/h6H,1-4H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKCFHKBVSIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383239 |
Source
|
Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78318-43-1 |
Source
|
Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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